molecular formula C13H15N3O3 B2876618 3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014027-05-4

3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2876618
CAS No.: 1014027-05-4
M. Wt: 261.281
InChI Key: YEYSNKCYRFZKOT-UHFFFAOYSA-N
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Description

3-Methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a 1-methyl-substituted pyrazole core with a methoxy group at the 3-position and an N-linked 3-methoxyphenyl carboxamide moiety. Its molecular formula is C₁₃H₁₅N₃O₃ (calculated molecular weight: 261.28 g/mol). The compound’s structure combines electron-donating methoxy groups with a planar pyrazole ring, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

3-methoxy-N-(3-methoxyphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-16-8-11(13(15-16)19-3)12(17)14-9-5-4-6-10(7-9)18-2/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYSNKCYRFZKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol in the presence of a suitable catalyst.

    Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine and a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide and related pyrazole-4-carboxamide derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties Biological Activity Synthetic Route
Target Compound 3-methoxy, 1-methyl, N-(3-methoxyphenyl) 261.28 High lipophilicity due to dual methoxy groups; moderate solubility in polar solvents Not explicitly reported (predicted antifungal) Amide coupling (EDCI/HOBt, DMF)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-chloro, 3-methyl, N-(4-cyano-1-phenyl-pyrazol-5-yl) 403.1 Crystalline solid (mp: 133–135°C); electron-withdrawing chloro/cyano substituents Not reported; likely SDHI activity Multi-step synthesis with EDCI/HOBt
3-(Difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide (7a) 3-difluoromethyl, N-(mesitylcarbamoyl) Not provided Crystalline (X-ray confirmed); urea linkage enhances H-bonding Antifungal (Botrytis cinerea, IC₅₀: ~5 µM) Pyrazole ring formation + urea coupling
Letermovir Complex structure with trifluoromethyl, piperazine, and methoxyphenyl groups 572.55 Low water solubility; approved for cytomegalovirus prophylaxis Antiviral (CMV DNA terminase inhibition) Multi-step pharmaceutical synthesis
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid Carboxylic acid instead of carboxamide; no 1-methyl group 218.22 Acidic (pKa ~3–4); precursor for carboxamide derivatives Not reported; handling precautions (GHS) Cyclocondensation or hydrolysis

Structural and Electronic Comparisons

  • Methoxy vs.
  • Urea vs. Carboxamide Linkages : Compounds like 7a incorporate a urea group, which improves hydrogen-bonding interactions with biological targets (e.g., SDH enzymes), whereas the target compound’s carboxamide group may prioritize hydrophobic interactions .

Biological Activity

3-Methoxy-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-methoxyphenyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions. The following table summarizes the key structural features:

Property Details
IUPAC Name This compound
Molecular Formula C12H14N2O3
CAS Number Pending

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, one study reported that related pyrazole compounds exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, suggesting strong cytotoxic effects .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways. Pyrazole derivatives are known to interact with target proteins involved in cancer progression, leading to apoptosis in malignant cells. This interaction can disrupt microtubule assembly, which is crucial for cell division .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:

  • Study on MDA-MB-231 Cells : In vitro studies demonstrated that certain pyrazole compounds induced morphological changes and increased caspase-3 activity, confirming their role in promoting apoptosis at concentrations as low as 1 µM .
  • Antitumor Activity Evaluation : A comparative analysis of various pyrazole derivatives showed significant growth inhibition in multiple cancer types, with IC50 values indicating their potency as anticancer agents .

Summary of Findings

The following table summarizes key findings from recent research on the biological activity of this compound and related compounds:

Study Cell Line IC50 (µM) Effect Observed
Bouabdallah et al. MDA-MB-2311.0Induction of apoptosis
Wei et al. HepG226Significant cytotoxicity
Xia et al. A54949.85Antitumor activity

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